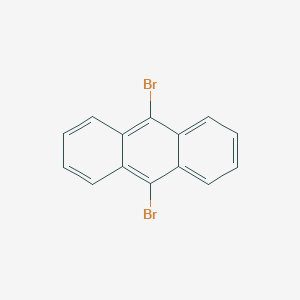
9,10-Dibromoanthracène
Vue d'ensemble
Description
9,10-Dibromoanthracene is an aryl dihalide . It’s an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . Until recently, it had no noteworthy properties or uses .
Synthesis Analysis
9,10-Dibromoanthracene is synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent . Using 80-85% anthracene as raw material, adding bromine to react for half an hour, the yield is 83-88% .Molecular Structure Analysis
The molecular formula of 9,10-Dibromoanthracene is C14H8Br2 . Its molecular weight is 336.02 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
9,10-Dibromoanthracene forms an addition compound with the explosive 1,3,5-trinitrobenzene . Voltage pulses from an STM probe can break one C–Br bond to form a free radical and then the second bond to form a diradical . Another pulse can convert the diradical to a bicyclic diene–diyne .Physical And Chemical Properties Analysis
9,10-Dibromoanthracene has a molar mass of 336.02 g·mol−1 . It is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Applications De Recherche Scientifique
Électronique organique
Le 9,10-Dibromoanthracène est utilisé comme élément constitutif pour construire des molécules et des polymères semi-conducteurs. Il trouve des applications dans les transistors à effet de champ organiques (OFET), les diodes électroluminescentes organiques (OLED) et les cellules solaires organiques polymères en raison de ses propriétés semi-conductrices .
Synthèse organique
Ce composé sert de matière première et d'intermédiaire important dans la synthèse organique. Sa structure bromée en fait un précurseur polyvalent pour la synthèse de divers composés organiques .
Intermédiaires pharmaceutiques
Dans l'industrie pharmaceutique, le this compound est utilisé comme intermédiaire dans la synthèse de médicaments. Sa structure chimique peut être modifiée pour produire des principes actifs pharmaceutiques .
Produits agrochimiques
Semblable à son utilisation dans les produits pharmaceutiques, ce composé est également utilisé dans la production de produits agrochimiques, contribuant à la synthèse de pesticides et d'herbicides .
Recherche sur les semi-conducteurs
La formation de cristaux aciculaires alignés à partir de this compound a été étudiée pour son utilisation potentielle comme semi-conducteur organique. La méthode développée pour la croissance des cristaux est simple, économique et applicable aux matériaux fragiles .
Applications électroluminescentes
Des films minces de this compound ont été préparés par la technique d'évaporation par paroi chaude sur des substrats de verre. Ces films sont caractérisés pour leurs propriétés structurales, optiques et électriques en vue d'une utilisation potentielle dans des applications électroluminescentes .
Applications biologiques
Des dérivés de this compound ont été synthétisés pour explorer leurs propriétés d'émission induite par l'agrégation (AIE). Ces propriétés sont importantes pour les applications biologiques telles que l'imagerie biologique et la thérapeutique
Mécanisme D'action
Target of Action
9,10-Dibromoanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . The primary targets of 9,10-Dibromoanthracene are the carbon-bromine bonds present in the molecule .
Mode of Action
The mode of action of 9,10-Dibromoanthracene involves the fragmentation of the carbon-bromine bonds. This process can be achieved in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed .
Biochemical Pathways
The biochemical pathway of 9,10-Dibromoanthracene primarily involves the Bergman cyclization reaction . After the fragmentation of the carbon-bromine bonds, further voltage pulses cause the diradical to convert to a diyne (or back again) via a Bergman cyclization reaction .
Result of Action
The result of the action of 9,10-Dibromoanthracene is the formation of carbon radicals and the conversion of the diradical to a diyne via the Bergman cyclization reaction . This reaction was the first single molecule reaction observed by an atomic force microscope and scanning tunneling microscopy .
Action Environment
The action of 9,10-Dibromoanthracene is influenced by environmental factors such as the presence of a sodium chloride substrate, which stabilizes the resulting carbon radicals . Additionally, the use of voltage pulses from a scanning tunneling microscope is necessary for the fragmentation of the carbon-bromine bonds .
Safety and Hazards
Orientations Futures
Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
Propriétés
IUPAC Name |
9,10-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOAURMAFDGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049312 | |
| Record name | 9,10-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | 9,10-Dibromoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20131 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
523-27-3 | |
| Record name | 9,10-Dibromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dibromoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dibromoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 9,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dibromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIBROMOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CP7C5Y82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,10-dibromoanthracene?
A1: 9,10-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 335.99 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 9,10-dibromoanthracene?
A2: Researchers have employed various spectroscopic methods to characterize 9,10-dibromoanthracene, including Fourier Transform Infrared Spectroscopy (FTIR), 1H-NMR, 13C-NMR, and UV-Vis absorption and emission spectroscopy. []
Q3: How does the presence of 9,10-dibromoanthracene as an additive impact the tree initiation voltage (TIV) of low-density polyethylene (LDPE)?
A3: Studies indicate that adding 9,10-dibromoanthracene to LDPE significantly increases its TIV, making it approximately 3.5 times higher compared to LDPE without the additive. []
Q4: What factors contribute to the enhanced TIV of LDPE in the presence of 9,10-dibromoanthracene?
A4: The increased TIV is attributed to two primary factors: the relaxation of the electric field due to semi-conductive, plate-shaped crystal precipitates of 9,10-dibromoanthracene and the shallower depth of micro-spaces at the LDPE-electrode interface. []
Q5: Can 9,10-dibromoanthracene function as a photocatalyst?
A5: Yes, 9,10-dibromoanthracene demonstrates photocatalytic activity in visible-light-mediated benzylic C-H oxygenation reactions. [] It can also be used as a photocatalyst in the alkoxylation of benzyl C-H bonds, employing N-fluorobenzenesulfonimide as an oxidant. []
Q6: What is the role of 9,10-dibromoanthracene in visible-light-mediated benzylic C-H oxygenation?
A6: Upon activation by solar light or blue LED, 9,10-dibromoanthracene initiates the oxygenation reaction, enabling the conversion of secondary benzylic positions to ketones and tertiary benzylic carbons to hydroperoxides at ambient temperature and air pressure. []
Q7: Can 9,10-dibromoanthracene be utilized in the synthesis of carbon nanotubes (CNTs)?
A7: Research shows that pyrolyzing a mixture of ferrocene and 9,10-dibromoanthracene can yield single-walled carbon nanotubes (SWCNTs) and spherical carbon-coated iron nanoparticles. []
Q8: How does the ratio of ferrocene to 9,10-dibromoanthracene influence the synthesis of CNTs?
A8: Adjusting the ratio of ferrocene to 9,10-dibromoanthracene during pyrolysis allows for control over the size of the resulting multi-walled carbon nanotubes (MWCNTs). A lower ratio favors the formation of low-diameter MWCNTs, while a higher ratio leads to thicker MWCNTs. []
Q9: How does 9,10-dibromoanthracene behave in alkaline aprotic solvents during air oxidation?
A9: Studies on the chemiluminescence of ketones and carboxylic acids reveal that molecules possessing a –COCH– group, like 9,10-dibromoanthracene, can generate excited products upon air oxidation in alkaline aprotic solvents. []
Q10: Does the presence of other functional groups affect the chemiluminescent reaction of 9,10-dibromoanthracene?
A10: Yes, certain functional groups can hinder the chemiluminescent reaction of 9,10-dibromoanthracene, potentially impacting light emission efficiency. []
Q11: How does 9,10-dibromoanthracene interact with amines in photochemical reactions?
A11: Research suggests that the lowest excited singlet states of 9,10-dibromoanthracene can react with amines, leading to the formation of bromoanthracene radical anions as intermediates in debromination reactions. [, ]
Q12: How does 9,10-dibromoanthracene interact with triplet acetophenones?
A12: 9,10-dibromoanthracene can accept energy from triplet acetophenones, with the efficiency of this energy transfer depending on the triplet energy of the acetophenone and the temperature. This process involves the Tn state of 9,10-dibromoanthracene, which lies approximately 4 kcal above its S1 state. []
Q13: Can 9,10-dibromoanthracene be used as a starting material for synthesizing other compounds?
A13: Absolutely, 9,10-dibromoanthracene is a versatile building block in organic synthesis. It serves as a key precursor in preparing various substituted anthracene derivatives, including 9,10-di(α-naphthyl) anthracene, 9,10-anthryldiamine derivatives, halo-substituted 9,10-diphenylanthracenes, and pyrene-alkyne based porous frameworks. [, , , ]
Q14: What type of reactions can be employed with 9,10-dibromoanthracene to synthesize new compounds?
A14: 9,10-Dibromoanthracene readily undergoes various reactions, including Suzuki cross-coupling, Sonogashira-Hagihara coupling, and nucleophilic substitution, enabling the synthesis of a wide range of valuable compounds. [, , , , , ]
Q15: Can 9,10-dibromoanthracene be used to synthesize polymers?
A15: Yes, 9,10-dibromoanthracene acts as a monomer in the synthesis of various polymers, including conjugated polymers with applications in iodine adsorption, platinum-containing poly(phenyleneethynylene)s, and poly{}. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



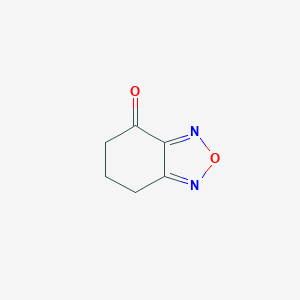
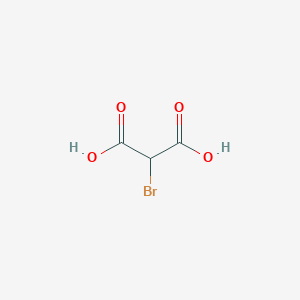

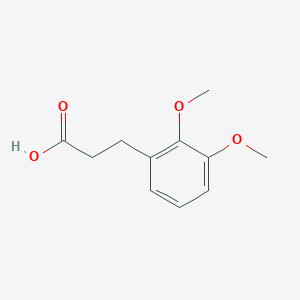
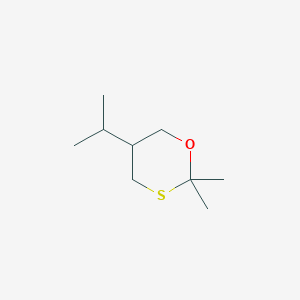
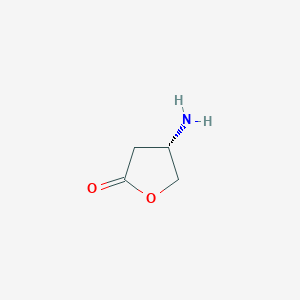
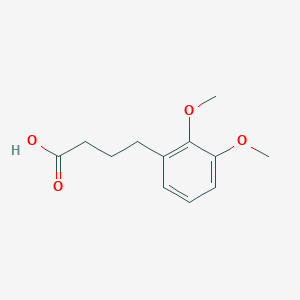




![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
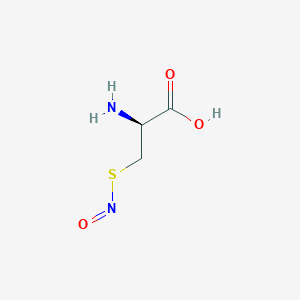
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)